molecular formula C17H19ClO4S B2374600 (4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate CAS No. 2361872-60-6

(4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate

Cat. No.: B2374600
CAS No.: 2361872-60-6
M. Wt: 354.85
InChI Key: AVTIDRDIUCZFFO-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate: is a chemical compound with a complex structure that includes a chloro group, methyl groups, an ethyl group, a methoxy group, and a benzenesulfonate group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of 3,5-dimethylphenol to introduce the chloro group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

  • Industry: Applications in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 4-chloro-3,5-dimethylphenol

  • 2-chloro-4-ethyl-6-methoxybenzenesulfonic acid

  • 3,5-dimethyl-4-chlorophenyl benzenesulfonate

This comprehensive overview provides a detailed understanding of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4S/c1-5-13-6-7-15(21-4)16(10-13)23(19,20)22-14-8-11(2)17(18)12(3)9-14/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTIDRDIUCZFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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